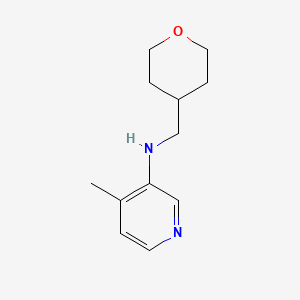![molecular formula C12H20N2O3 B1487908 1-[2-(Azepan-1-yl)-2-oxoethyl]azetidin-3-carbonsäure CAS No. 1411148-95-2](/img/structure/B1487908.png)
1-[2-(Azepan-1-yl)-2-oxoethyl]azetidin-3-carbonsäure
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Peptidsynthese
Diese Verbindung wird bei der Synthese von Peptiden verwendet, bei denen es sich um kurze Ketten von Aminosäuremonomeren handelt, die durch Peptidbindungen miteinander verbunden sind. Die Struktur von „1-[2-(Azepan-1-yl)-2-oxoethyl]azetidin-3-carbonsäure“ macht sie für die Peptidsynthese in Lösung geeignet, bei der sie als Zwischenprodukt oder als Teil der Schutzstrategie für die Seitenkette während der Zusammenstellung der Peptidsequenz fungieren kann .
Pharmazeutische Forschung
In der pharmazeutischen Forschung sind Derivate dieser Verbindung für die Entwicklung neuer Medikamente wertvoll. Ihre einzigartige Struktur kann in pharmazeutische Moleküle eingebaut werden, was möglicherweise zur Entwicklung von Medikamenten mit neuartigen Wirkmechanismen oder verbesserten pharmakokinetischen Eigenschaften führt .
Agrochemische Forschung
Die Derivate von „this compound“ werden auch in der agrochemischen Forschung untersucht. Sie können zur Entwicklung neuer Pestizide oder Herbizide verwendet werden, die alternative Lösungen für den Pflanzenschutz bieten und zu nachhaltigen landwirtschaftlichen Praktiken beitragen .
Foldamerforschung
Foldamere sind sequenzspezifische Oligomere, die Biopolymeren ähneln und sich zu wohldefinierten dreidimensionalen Strukturen falten. Die strukturellen Merkmale dieser Verbindung machen sie zu einem Kandidaten für foldamerische Anwendungen, bei denen sie zur Untersuchung der Proteinfaltung und zum Design neuer Foldamerstrukturen mit spezifischen Funktionen verwendet werden kann .
Chemisches Hybridisierungsmittel
Diese Verbindung dient als chemisches Hybridisierungsmittel in der Pflanzenzüchtung. Sie kann Sterilität bei Pflanzen induzieren, was ein wertvolles Merkmal für die Produktion von Hybridsamen ist. Hybridsamen führen zu Pflanzen, die oft kräftiger und produktiver sind als ihre Eltern .
Organische Synthese
In der organischen Chemie wird „this compound“ zur Synthese von Oxadiazolen und anderen heterocyclischen Verbindungen verwendet. Diese Strukturen sind in vielen Naturprodukten und Pharmazeutika üblich, und ihre Synthese ist entscheidend für die Entdeckung neuer Therapeutika .
Wirkmechanismus
Target of Action
Similar compounds have been used as rigid linkers in protac (proteolysis targeting chimeras) development for targeted protein degradation .
Mode of Action
It’s known that the incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3d orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .
Result of Action
Similar compounds have been used in the development of targeted protein degradation strategies .
Biochemische Analyse
Biochemical Properties
1-[2-(Azepan-1-yl)-2-oxoethyl]azetidine-3-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It is known to act as a rigid linker in the development of bifunctional protein degraders, which are used in targeted protein degradation . The compound’s azetidine ring structure allows it to form stable interactions with enzymes, potentially inhibiting or activating them depending on the context. For example, it has been used in the development of PROTAC® (PROteolysis TArgeting Chimeras) technology, which involves the recruitment of E3 ubiquitin ligases to target proteins for degradation .
Cellular Effects
1-[2-(Azepan-1-yl)-2-oxoethyl]azetidine-3-carboxylic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with enzymes and proteins can lead to changes in cell function, such as the modulation of signaling pathways involved in cell growth and apoptosis . Additionally, its role in targeted protein degradation can result in the selective removal of specific proteins, thereby affecting gene expression and cellular metabolism .
Molecular Mechanism
At the molecular level, 1-[2-(Azepan-1-yl)-2-oxoethyl]azetidine-3-carboxylic acid exerts its effects through binding interactions with biomolecules. The azetidine ring structure allows it to form covalent bonds with target proteins, leading to their degradation or modification . This compound can also inhibit or activate enzymes by binding to their active sites, thereby altering their activity and downstream effects on cellular processes . Changes in gene expression can occur as a result of the selective degradation of transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[2-(Azepan-1-yl)-2-oxoethyl]azetidine-3-carboxylic acid can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but its long-term effects on cellular function can vary depending on the experimental context . In vitro and in vivo studies have shown that prolonged exposure to the compound can lead to sustained changes in protein levels and cellular processes .
Dosage Effects in Animal Models
The effects of 1-[2-(Azepan-1-yl)-2-oxoethyl]azetidine-3-carboxylic acid in animal models vary with different dosages. At low doses, the compound can selectively degrade target proteins without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, such as off-target protein degradation and disruption of normal cellular functions . Threshold effects have been observed, where a certain dosage is required to achieve the desired protein degradation without causing harm .
Metabolic Pathways
1-[2-(Azepan-1-yl)-2-oxoethyl]azetidine-3-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in amino acid and protein metabolism . Its interactions with metabolic enzymes can lead to changes in the levels of specific metabolites, thereby influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 1-[2-(Azepan-1-yl)-2-oxoethyl]azetidine-3-carboxylic acid is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its effects . The compound’s distribution within tissues can also be influenced by its chemical properties, such as solubility and stability .
Subcellular Localization
The subcellular localization of 1-[2-(Azepan-1-yl)-2-oxoethyl]azetidine-3-carboxylic acid is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is crucial for its activity, as it allows the compound to interact with target proteins and enzymes in the appropriate cellular context . For example, the compound may be directed to the nucleus to degrade transcription factors or to the cytoplasm to modulate signaling pathways .
Eigenschaften
IUPAC Name |
1-[2-(azepan-1-yl)-2-oxoethyl]azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3/c15-11(14-5-3-1-2-4-6-14)9-13-7-10(8-13)12(16)17/h10H,1-9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGTWTBMEIXDDOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN2CC(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carbonitrile](/img/structure/B1487826.png)


![2-{2-[(2-Methylbenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1487830.png)
![2-{2-[(2-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1487833.png)

![3-[(2-Bromo-4-isopropylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1487839.png)


![1-[(2,4-Difluorophenyl)methyl]azetidin-3-ol](/img/structure/B1487845.png)

![2-[3-(Hydroxymethyl)pyrrolidin-1-yl]butanoic acid](/img/structure/B1487847.png)
